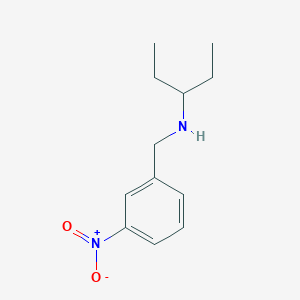

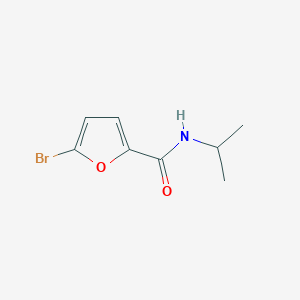

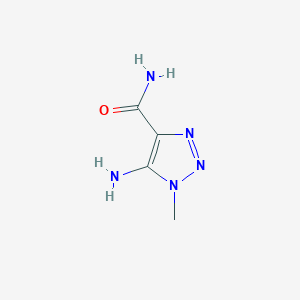

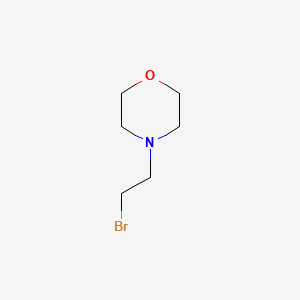

5-Bromo-N-isopropyl-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan derivatives, such as "5-Bromo-N-isopropyl-2-furamide," are significant in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in material science. Their synthesis, molecular structure analysis, and exploration of physical and chemical properties are crucial for understanding their functionality and application potential.

Synthesis Analysis

The synthesis of furan derivatives often involves palladium-catalyzed cyclization reactions. For instance, a novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides produces substituted 2,5-diimino-furans, which can serve as precursors to maleamides (Jiang et al., 2014).

Molecular Structure Analysis

The crystal structure of furan derivatives, including those with bromophenyl groups, reveals intricate details about their spatial arrangement and bonding. For example, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide shows specific orientations and bond angles characteristic of furan compounds, highlighting the influence of bromine and other substituents on the molecule's geometry (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Furan compounds undergo various chemical reactions, including cine-substitution reactions that lead to the formation of amino-derivatives. This behavior illustrates the reactivity of furan rings towards nucleophiles and the potential for functional group modifications (Crabbé & Depres, 1980).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility and crystal packing, can be significantly influenced by their molecular structure and the presence of functional groups. Investigations into the crystal structure and solubility of similar compounds provide valuable insights into the physical characteristics of "5-Bromo-N-isopropyl-2-furamide" (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties of furan derivatives are shaped by their functional groups and molecular structure. For instance, the reactivity towards electrophiles, nucleophiles, and the formation of hydrogen bonds are crucial aspects that determine their chemical behavior and applications (Jiang et al., 2014).

Applications De Recherche Scientifique

Novel Synthesis Methods

- A novel palladium-catalyzed cyclization process has been developed to produce substituted 2,5-diimino-furans, with potential applications in synthesizing maleamides. This process involves the coordination of the amide oxygen atom to the Pd(II) center as a key step (Jiang et al., 2014).

Polymer Synthesis and Optimization

- The compound has been used in the polycondensation of 2-furamide with paraformaldehyde, resulting in 2,5-furanmethylene polyamide. The study focused on optimizing the molecular weight by altering the synthesis procedure, catalyst, medium, and reaction temperature (Abid et al., 2000).

Precursor for Cytotoxic Compounds

- It has been used as a precursor for the synthesis of 3-Benzyl-4-isopropyl-2(5H)-furanone, which is significant in producing cytotoxic derivatives of (Z)-5-ylidene-2(5H)-furanone (Bellina & Rossi, 2002).

Heterocyclic Compound Synthesis

- A palladium-catalyzed cyclization method has been developed using 5-Bromo-N-isopropyl-2-furamide derivatives to synthesize furo[3,2-c]quinolin-4(5H)-ones, a heterocyclic compound with potential applications in various fields (Lindahl et al., 2006).

Green Chemistry

- The compound has been used in a microwave-assisted dehydration process of fructose to 5-hydroxymethyl furfural in isopropyl alcohol, highlighting its role in green chemistry due to the high yield and use of an eco-friendly solvent (Pawar & Lali, 2014).

Biological Applications

- Poly(N-isopropyl acrylamide) substrates, potentially involving derivatives of 5-Bromo-N-isopropyl-2-furamide, have been used extensively in bioengineering, particularly for the nondestructive release of biological cells and proteins, with applications in various fields such as cell sheet engineering and tissue transplantation (Cooperstein & Canavan, 2010).

Propriétés

IUPAC Name |

5-bromo-N-propan-2-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQSQCZAHQASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357021 |

Source

|

| Record name | 5-BROMO-N-ISOPROPYL-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-isopropyl-2-furamide | |

CAS RN |

300381-08-2 |

Source

|

| Record name | 5-BROMO-N-ISOPROPYL-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)